1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide
Description
1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide is a synthetic organic compound that features a thiazole ring, a piperidine ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
1-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S2/c1-8-9(2)17-11(13-8)7-14-5-3-10(4-6-14)18(12,15)16/h10H,3-7H2,1-2H3,(H2,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBGZDXDLPBCKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CN2CCC(CC2)S(=O)(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4,5-dimethyl-1,3-thiazole with appropriate reagents under controlled conditions.
Attachment of the Piperidine Ring: The thiazole derivative is then reacted with piperidine to form the desired compound.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: The compound is used in research related to enzyme inhibition and receptor binding studies.
Industry: It is explored for its use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as 2-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol.
Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-sulfonamide.
Uniqueness
1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]piperidine-4-sulfonamide is unique due to its specific combination of a thiazole ring, piperidine ring, and sulfonamide group, which imparts distinct biological activities and chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
